molecular formula C11H16ClN3O2S B8649452 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethylpiperazine

1-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethylpiperazine

Cat. No. B8649452
M. Wt: 289.78 g/mol
InChI Key: IHNXDZSFVAKMPS-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

The title compound was prepared as described for Example 25 using N-ethylpiperazine and 6-chloropyridine-3-sulfonyl chloride (described in: Naegeli, C. et al. Helv. Chim. Actal. 1938, 21, 1746-1750). Yield:83%: 1H NMR (CDCl3, 400 MHz) δ 8.75 (d, J=3 Hz, 1 H), 7.97 (dd, J=8, 3 Hz, 1 H), 7.50 (d, J=8 Hz, 1 H), 3.16-3.06 (m, 4 H), 2.60-2.46 (m, 4 H), 2.42 (q, J=7 Hz, 2 H), 1.04 (t, J=7 Hz, 3 H); 13C NMR (CDCl3, 100 MHz) δ 155.8, 148.9, 137.8, 131.3, 124.7, 51.9, 51.6, 46.0, 11.9; MS (ES) m/z 290 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].[Cl:9][C:10]1[N:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>>[Cl:9][C:10]1[N:15]=[CH:14][C:13]([S:16]([N:6]2[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]2)(=[O:18])=[O:17])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N1CCN(CC1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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